molecular formula C9H8ClNO B13592172 (6-chloro-1H-indol-3-yl)methanol

(6-chloro-1H-indol-3-yl)methanol

Cat. No.: B13592172
M. Wt: 181.62 g/mol
InChI Key: RIMNIYWGQYXADN-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-3-yl)methanol (CAS 1094511-62-2) is a versatile chiral indole derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. With the molecular formula C~9~H~8~ClNO and a molecular weight of 181.62 , this compound features both an indole heterocycle and a hydroxymethyl functional group, making it a privileged scaffold for constructing more complex molecules. The 6-chloro substitution on the indole ring enhances its utility in metal-catalyzed cross-coupling reactions, allowing for further structural diversification. In scientific research, this compound and its analogues are primarily investigated as key precursors in the synthesis of novel bioactive molecules. A significant area of application is in the development of anti-infective agents. Recent research has identified 3-substituted indole derivatives as promising scaffolds in the discovery of new anti-MRSA (Methicillin-Resistant Staphylococcus aureus ) agents, with some analogues demonstrating potent activity (MIC ≤ 0.25 µg/mL) and selectivity . The inherent reactivity of the (1H-indol-3-yl)methanol structure presents synthetic challenges, as it can be prone to undesired dimerization or oligomerization, particularly when converted to more reactive electrophiles like halides . This instability underscores the importance of reliable access to high-quality starting materials for researchers. This compound is offered For Research Use Only. Researchers are advised to consult the associated Safety Data Sheet (SDS) and handle this material in a well-ventilated laboratory environment, using appropriate personal protective equipment.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl)methanol

InChI

InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-4,11-12H,5H2

InChI Key

RIMNIYWGQYXADN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CO

Origin of Product

United States

Preparation Methods

Formylation of 6-chloroindole at the 3-position

  • The 3-position of the indole ring is electrophilic and can be selectively formylated using reagents such as phosphorus oxychloride (POCl3) in dimethylformamide (DMF) , which acts as a formylation agent via the Vilsmeier-Haack reaction.
  • For 6-chloroindole, treatment with POCl3/DMF leads to the formation of 6-chloroindole-3-carboxaldehyde (6-chloro-1H-indole-3-carbaldehyde).
  • This step is typically conducted under controlled temperature (0–40 °C) to avoid side reactions and decomposition.

Reduction of the 3-formyl group to hydroxymethyl

  • The aldehyde group at the 3-position is then reduced to the corresponding primary alcohol using mild hydride donors such as sodium borohydride (NaBH4) in methanol or ethanol.
  • This reduction proceeds smoothly at low temperature (0–25 °C) to give the target (6-chloro-1H-indol-3-yl)methanol with high selectivity.
  • The reaction mixture is usually quenched with water, extracted, and purified by recrystallization or chromatography.

Representative Reaction Scheme

Step Reagents/Conditions Product Notes
1 POCl3, DMF, 0–40 °C 6-chloro-1H-indole-3-carbaldehyde Vilsmeier-Haack formylation
2 NaBH4, MeOH, 0–25 °C This compound Selective aldehyde reduction

This sequence is supported by analogous synthetic routes reported for indole-3-carbaldehydes and their reduction to indolylmethanols in the literature.

Preparation Method B: Direct Hydroxyalkylation of 6-chloroindole

Friedel-Crafts Hydroxyalkylation with Formaldehyde or Equivalent

  • Direct hydroxyalkylation involves reacting 6-chloroindole with formaldehyde or formaldehyde equivalents under mild base or acid catalysis to install the hydroxymethyl group at the 3-position.
  • Catalysts such as potassium carbonate (K2CO3) , tetrabutylammonium bromide (TBAB) , or organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (TMG) have been used to promote this reaction in aqueous or mixed solvents.
  • This method avoids the isolation of aldehyde intermediates and can provide good yields with minimal byproducts.

Reaction Conditions and Yield

  • Typical conditions involve stirring 6-chloroindole with formaldehyde in the presence of base catalysts at room temperature or mild heating (25–60 °C) for several hours.
  • The reaction is often performed in water or aqueous-organic mixtures, facilitating environmentally friendly protocols.
  • Product isolation is straightforward, often without the need for chromatographic purification due to high selectivity.

Advantages and Challenges

Advantages Challenges
Mild reaction conditions Possible formation of diindolylmethane byproducts
Environmentally benign solvents (water) Requires careful control of catalyst loading
Avoids multi-step synthesis Limited substrate scope reported for chloro-substituted indoles

This approach is inspired by recent protocols for trifluoromethyl-substituted indolylmethanols and can be adapted for 6-chloroindole derivatives.

Comparative Analysis of Preparation Methods

Feature Method A: Formylation + Reduction Method B: Direct Hydroxyalkylation
Number of steps Two-step process One-step process
Reagents POCl3/DMF, NaBH4 Formaldehyde, base catalyst (K2CO3, TBAB, TMG)
Reaction conditions Controlled temperature, anhydrous solvents Mild, aqueous or mixed solvents
Yield and purity Generally high, requires purification Moderate to high, often no chromatography needed
Scalability Well-established for scale-up Emerging method, scalable with optimization
Environmental impact Uses chlorinated reagents, organic solvents More environmentally friendly

Additional Notes and Research Findings

  • The 6-chloro substituent on the indole ring influences the electronic properties and reactivity, often requiring slight optimization of reaction conditions compared to unsubstituted indoles.
  • Literature reports confirm the successful synthesis of 6-chloroindole-3-carbaldehyde intermediates and their reduction to corresponding methanols with good yields and reproducibility.
  • Direct hydroxyalkylation methods have been demonstrated for various indole derivatives and can be adapted to 6-chloroindole, although specific examples are less common and may require catalyst screening.
  • Characterization of the final product typically involves ^1H NMR , ^13C NMR , and mass spectrometry to confirm the presence of the hydroxymethyl group and the chloro substituent.

Summary Table of Key Literature Preparations

Reference Compound Synthesized Methodology Key Reagents/Conditions Yield (%) Notes
Indole-3-carbaldehyde derivatives Vilsmeier-Haack formylation + NaBH4 reduction POCl3/DMF; NaBH4/MeOH 70–90 Applicable to 6-chloroindole analogues
Indolylmethanols via hydroxyalkylation Base-catalyzed Friedel-Crafts hydroxyalkylation K2CO3, TBAB, TMG; aqueous solvents 80–95 Environmentally friendly, mild conditions
2-(2-chloro-1H-indol-3-yl)-2-oxoacetate derivatives Alkylation and substitution reactions NaH, alkyl halides, DMF 60–85 Related chlorinated indole derivatives
6-chloro-5-(chloroacetyl)oxindole and analogues Chlorination and acylation reactions AlCl3, chloroacetyl chloride 65–80 Related chlorinated indole chemistry

Chemical Reactions Analysis

Types of Reactions

(6-chloro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring indole derivatives.

    Medicine: Indole derivatives, including (6-chloro-1H-indol-3-yl)methanol, have been investigated for their potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (6-chloro-1H-indol-3-yl)methanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The specific pathways and targets involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the C-3 Position

The C-3 position of indole derivatives is a critical site for functionalization. Below is a comparison of (6-chloro-1H-indol-3-yl)methanol with analogues differing at this position:

Compound Name C-3 Substituent Key Properties/Applications References
This compound -CH2OH Intermediate in drug synthesis; polar, high solubility in polar solvents
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate -COCOOCH3 Higher melting point (246–248°C); used in heterocyclic synthesis
2-(6-Chloro-1H-indol-3-yl)acetonitrile -CH2CN Marketed as a specialty chemical; used in agrochemical research
(E)-2-amino-5-[(6-chloro-1H-indol-3-yl)methylene]-1-methyl-1H-imidazol-4(5H)-one -CH=N-imidazolone Exhibits thermal stability (m.p. 300–302°C); potential kinase inhibitor

Key Observations :

  • The hydroxymethyl group in this compound enhances polarity and solubility compared to nitrile or ester derivatives, making it favorable for aqueous-phase reactions .
  • Oxoacetate and imidazolone derivatives exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in imidazolone) .

Substituent Variations on the Indole Core

Modifications at other positions of the indole ring significantly alter physicochemical and biological properties:

Compound Name Substituents Beyond C-3 Key Differences References
(7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol -C7-Cl; -N1-(3,4-dichlorobenzyl) Enhanced lipophilicity; potential CNS activity due to benzyl group
2-(6-Methyl-1H-indol-3-yl)acetic acid -C6-CH3; -CH2COOH Reduced electronegativity at C-6; carboxylic acid group enables salt formation
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-chloroindol-1-yl)acetamide Dual indole moieties Bifunctional structure; potential use in peptide mimetics

Key Observations :

  • Chlorine at C-6 (vs. methyl in 6-methyl analogues) increases electronegativity, influencing electronic distribution and reactivity in cross-coupling reactions .
  • N1-substitution (e.g., benzyl groups) can improve metabolic stability but may reduce aqueous solubility .
NMR Data:
  • This compound: Expected signals at δ ~4.6 ppm (CH2OH) and δ ~12.5 ppm (indole NH) in DMSO-d6 .
  • Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate : Distinct carbonyl peak at δ ~168 ppm in 13C NMR and ester methyl at δ ~3.9 ppm in 1H NMR .

Q & A

Q. What are the established synthetic routes for (6-chloro-1H-indol-3-yl)methanol, and what reaction conditions optimize yield?

The synthesis typically involves reacting 6-chloroindole with formaldehyde under basic conditions. Key reagents include sodium hydroxide or potassium carbonate in aprotic solvents like dimethylformamide (DMF). Optimal conditions (e.g., 60–80°C, 12–24 hours) yield ~70–85% purity, with purification via column chromatography using dichloromethane/methanol gradients . Alternative routes may employ reductive alkylation of 6-chloroindole derivatives with paraformaldehyde and sodium borohydride, requiring strict anhydrous conditions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the indole backbone (δ 7.2–7.4 ppm for aromatic protons) and hydroxymethyl group (δ 4.6–4.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 181.0375 (C9_9H8_8ClNO+^+) .
  • X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves bond angles and torsional strain in the indole-methanol moiety .

Q. What safety protocols are recommended for handling this compound?

While specific GHS classifications are unavailable, related indole derivatives require:

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in derivatization reactions?

The 6-chloro group directs electrophilic substitution to the 4- and 7-positions of the indole ring, while the hydroxymethyl moiety enables nucleophilic reactions (e.g., esterification, etherification). For example:

  • Ester Formation : Reacting with acetyl chloride in pyridine yields the acetate derivative, enhancing lipophilicity for biological assays .
  • Oxidation : Controlled oxidation with KMnO4_4 converts the hydroxymethyl group to a carboxylic acid, altering polarity and binding affinity .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

Studies suggest conflicting results in cytotoxicity (IC50_{50} ranges: 10–50 µM in cancer cell lines) due to:

  • Assay Variability : Differences in cell culture conditions (e.g., serum concentration, incubation time).
  • Metabolic Stability : Rapid glucuronidation in hepatic microsomal assays reduces bioavailability, necessitating prodrug strategies .
    Resolution requires standardized protocols (e.g., NIH/NCATS guidelines) and metabolic profiling using LC-MS/MS .

Q. How can computational methods predict the binding modes of this compound to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (5-HT2A_{2A}) and kinases (e.g., EGFR). Key residues (e.g., Asp155 in 5-HT2A_{2A}) form hydrogen bonds with the hydroxymethyl group .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating stable binding .

Structural and Functional Comparisons

Q. Table 1: Key Analogues of this compound and Their Properties

CompoundStructural ModificationBioactivity (vs. Parent)Reference
(6-Bromo-1H-indol-3-yl)methanolBr substitution at C6Higher cytotoxicity (IC50_{50} ↓20%)
(6-Fluoro-1H-indol-3-yl)methanolF substitution at C6Enhanced metabolic stability
(5-Chloro-1H-indol-3-yl)methanolCl substitution at C5Reduced receptor affinity

Methodological Recommendations

  • Synthetic Optimization : Screen Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in electrophilic substitutions .
  • Data Reproducibility : Use Open Science Framework (OSF) to share raw spectral data and reaction logs.
  • Contradiction Analysis : Apply Hill’s criteria (e.g., dose-response consistency) to validate biological findings .

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